12-Methylleukotriene B3

Description

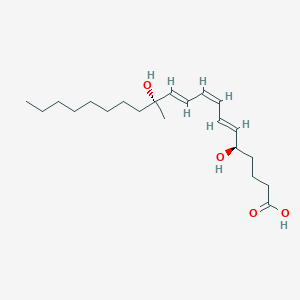

Structure

3D Structure

Properties

CAS No. |

148504-32-9 |

|---|---|

Molecular Formula |

C21H36O4 |

Molecular Weight |

352.5 g/mol |

IUPAC Name |

(5R,6E,8Z,10E,12R)-5,12-dihydroxy-12-methylicosa-6,8,10-trienoic acid |

InChI |

InChI=1S/C21H36O4/c1-3-4-5-6-8-11-17-21(2,25)18-12-9-7-10-14-19(22)15-13-16-20(23)24/h7,9-10,12,14,18-19,22,25H,3-6,8,11,13,15-17H2,1-2H3,(H,23,24)/b9-7-,14-10+,18-12+/t19-,21+/m0/s1 |

InChI Key |

QGNHHEMELCDLOF-SPBBVZBHSA-N |

SMILES |

CCCCCCCCC(C)(C=CC=CC=CC(CCCC(=O)O)O)O |

Isomeric SMILES |

CCCCCCCC[C@](C)(/C=C/C=C\C=C\[C@@H](CCCC(=O)O)O)O |

Canonical SMILES |

CCCCCCCCC(C)(C=CC=CC=CC(CCCC(=O)O)O)O |

Synonyms |

12-Me-LTB3 12-methylleukotriene B3 12-methylleukotriene B3, (12S)-isome |

Origin of Product |

United States |

Chemical Synthesis and Analog Development of 12 Methylleukotriene B3

Methodologies for Stereoselective Chemical Synthesis

The precise three-dimensional arrangement of atoms in leukotriene molecules is crucial for their biological function. Consequently, stereoselective synthesis, which controls the formation of specific stereoisomers, is paramount in producing biologically active analogs like 12-Methylleukotriene B3.

Synthesis of 12(R)-Methylleukotriene B3

The synthesis of 12(R)-Methylleukotriene B3 with high chemical purity (over 95%) has been achieved through a highly stereoselective approach. rsc.orgnih.gov A key step in this synthesis is a palladium-catalyzed coupling reaction. This reaction joins a vinylborane (B8500763), derived enzymatically, with an iodide component possessing the desired (R) configuration at the C12 position. rsc.orgnih.gov This method ensures the correct stereochemistry at the critical C12 position, yielding the biologically active 12(R)-isomer.

Synthesis of 12(S)-Methylleukotriene B3

Similarly, the 12(S)-Methylleukotriene B3 isomer has been synthesized using the same palladium-catalyzed coupling methodology. rsc.orgnih.gov The crucial difference in this synthesis is the use of an iodide precursor with the opposite (S) configuration at the C12 position. rsc.orgnih.gov This allows for the specific creation of the 12(S) isomer, which serves as an important tool for studying the structure-activity relationships of these molecules.

Advanced Synthetic Strategies for Chiral Leukotriene Analogs

The synthesis of chiral leukotriene analogs, including this compound, has benefited from a variety of advanced synthetic strategies. These methods are essential for creating the complex stereochemical architecture of these molecules.

Chemoenzymatic Synthesis: This approach combines chemical reactions with enzymatic transformations to achieve high stereoselectivity. Enzymes can be used to resolve racemic mixtures or to introduce chirality in a controlled manner, as seen in the synthesis of precursors for leukotrienes B3 and B4. rsc.org

Chiral Pool-Based Synthesis: This strategy utilizes readily available, naturally occurring chiral molecules as starting materials. rsc.org By building upon the existing stereocenters of these natural products, complex chiral molecules like leukotriene analogs can be synthesized efficiently. rsc.org

Asymmetric Catalysis: The use of chiral catalysts allows for the direct formation of a desired enantiomer from a prochiral substrate. A notable example is the Sharpless asymmetric epoxidation, a powerful tool for creating chiral epoxy alcohols, which are key intermediates in the synthesis of various leukotrienes. rsc.orgthieme-connect.com

Structural Modifications and their Impact on Biological Activity

The biological activity of leukotrienes can be significantly altered by making specific structural modifications. The development of analogs like this compound has provided valuable insights into the structural requirements for receptor binding and metabolic stability.

Significance of the Methyl Group at the C12 Position

The introduction of a methyl group at the C12 position of leukotriene B3 has a profound impact on its biological activity, with the stereochemistry of this group being a critical determinant.

The 12(R)-Methylleukotriene B3 isomer has been found to be a potent agonist, with a biological activity nearly equal to that of natural leukotriene B4 (LTB4). rsc.orgnih.gov In contrast, the 12(S) isomer exhibits very low biological activity, being 200 to 400 times less potent than LTB4. rsc.orgnih.gov This stark difference underscores the importance of the (R) configuration at the C12 position for effective interaction with the LTB4 receptor. rsc.orgnih.gov

| Compound | Relative Biological Potency (Compared to LTB4) |

|---|---|

| 12(R)-Methylleukotriene B3 | Nearly equal |

| 12(S)-Methylleukotriene B3 | 1/200 - 1/400 |

Development of Stable Leukotriene B Analogs

A major challenge in the therapeutic application of natural leukotrienes is their rapid metabolism and inactivation in the body. nih.gov A key metabolic pathway for LTB4 is ω-oxidation, followed by β-oxidation. biosciencepharma.comnih.gov Therefore, a primary goal in the development of leukotriene analogs has been to create molecules with enhanced metabolic stability. nih.gov

The introduction of a methyl group at the C12 position in 12(R)-Methylleukotriene B3 is a successful strategy to block metabolism. This modification makes the molecule resistant to the reductase pathway, a key route of LTB4 degradation. rsc.orgnih.gov In studies using rat polymorphonuclear leukocytes, the concentration of 12(R)-Methylleukotriene B3 remained almost unchanged for up to 30 minutes, while natural LTB4 was rapidly consumed. rsc.orgnih.gov

Other strategies to develop stable leukotriene B analogs include:

Fluorination: The introduction of fluorine atoms, for example in 20,20,20-trifluoro-LTB4, can block ω-oxidation and increase metabolic stability.

Bioisosteric Replacement: Replacing metabolically labile groups with more stable bioisosteres can also enhance the half-life of leukotriene analogs. cambridgemedchemconsulting.comu-tokyo.ac.jpu-tokyo.ac.jpdrughunter.com

| Compound | Metabolic Stability |

|---|---|

| Leukotriene B4 (LTB4) | Rapidly metabolized |

| 12(R)-Methylleukotriene B3 | Stable towards reductase metabolism |

| 20,20,20-trifluoro-LTB4 | Resistant to ω-oxidation |

Synthesis of Fluorinated Leukotriene B3 Analogs

A key strategy for producing fluorinated leukotriene analogs involves the synthesis of a fluorinated precursor, which is then incorporated into the full leukotriene structure. For instance, the synthesis of 20,20,20-trifluoroleukotriene B4 has been successfully achieved, demonstrating the feasibility of this approach. nih.gov This analog was found to be as potent as the natural LTB4 in inducing chemotaxis of human neutrophils but was metabolically stable due to the blockage of ω-oxidation by the trifluoromethyl group. nih.gov

The synthesis of such analogs typically employs a convergent strategy, where the molecule is assembled from smaller, functionalized fragments. In the case of 20,20,20-trifluoroleukotriene B4, a key step was the synthesis of a fluorine-containing C11-C20 fragment. This was then coupled with a C1-C10 phosphonate (B1237965) fragment to construct the full carbon skeleton of the leukotriene. nih.gov

Applying this logic to the synthesis of a hypothetical fluorinated this compound analog, one would first need to prepare a fluorinated building block corresponding to one of the key fragments of the this compound molecule. The synthesis of 12(R)- and 12(S)-Methylleukotriene B3 has been achieved via a palladium-catalyzed coupling reaction between a vinylborane (derived from a C1-C12 enzymatic product) and a vinyl iodide (the C13-C20 fragment). nih.gov

To create a fluorinated analog, the vinyl iodide fragment could be synthesized with fluorine atoms at a desired position, for example, at the terminal methyl group (C20) to produce a 20,20,20-trifluoro-12-methylleukotriene B3. This would involve starting with a fluorinated precursor for the C13-C20 fragment and carrying it through the necessary synthetic steps to generate the required vinyl iodide.

The general steps for such a synthesis can be outlined as follows:

Synthesis of a Fluorinated Precursor: Preparation of a short-chain alkyl halide or alcohol containing the desired fluorine substitution pattern.

Chain Elongation: Stepwise extension of the carbon chain to build the C13-C20 fragment, incorporating the necessary stereochemistry at C12 (for the methyl group) and any other chiral centers.

Formation of the Vinyl Iodide: Conversion of the elaborated C13-C20 fragment into a vinyl iodide, ready for the coupling reaction.

Palladium-Catalyzed Coupling: Reaction of the fluorinated vinyl iodide with the non-fluorinated vinylborane C1-C12 fragment.

Deprotection: Removal of any protecting groups to yield the final fluorinated this compound analog.

Biochemical and Pharmacological Characterization of 12 Methylleukotriene B3 Analogs

Analog Stability in Biological Systems

A significant challenge in the therapeutic application of natural leukotrienes is their rapid metabolic inactivation. The development of analogs such as 12-Methylleukotriene B3 aims to overcome this limitation by enhancing metabolic stability.

Resistance to Reductase Metabolism in Cellular Models

Research has demonstrated that the 12(R)-methyl analog of leukotriene B3 exhibits remarkable resistance to metabolic degradation. In studies utilizing rat polymorphonuclear leukocytes (PMNLs), the metabolic fate of 12(R)-Methylleukotriene B3 was compared directly with that of natural leukotriene B4 (LTB4). The findings indicate that 12(R)-Methylleukotriene B3 is not significantly metabolized via the reductase pathway. nih.gov This resistance is attributed to the methyl group at the C12 position, which sterically hinders the enzymatic action of reductase enzymes responsible for the degradation of natural leukotrienes.

Comparative Metabolic Stability with Natural Leukotrienes

The metabolic instability of natural leukotrienes like LTB4 is a key factor that curtails their biological activity. When incubated with rat PMNLs at 37°C, LTB4 is rapidly consumed in a time-dependent manner. nih.gov In stark contrast, the concentration of 12(R)-Methylleukotriene B3 remains almost unchanged for up to 30 minutes under the same conditions. nih.gov This enhanced stability suggests that 12-methylated analogs could have a more prolonged duration of action in a biological system, making them potentially more effective pharmacological tools or therapeutic candidates.

Receptor Binding and Selectivity Profiles

The biological effects of leukotrienes are mediated through their interaction with specific cell surface receptors. The affinity and selectivity of this compound analogs for these receptors are crucial determinants of their pharmacological activity.

Interaction with Leukotriene Receptors, particularly LTB4 Receptors

This compound analogs exert their biological effects by interacting with leukotriene B4 (LTB4) receptors. nih.gov There are two main subtypes of LTB4 receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. nih.gov The biological activities of this compound, such as inducing a rise in cytosolic free calcium, are mediated through its interaction with these LTB4 receptors. nih.gov

Stereochemical Requirements for Receptor Affinity (e.g., C12 Hydroxyl Group Configuration)

The stereochemistry at the C12 position of the leukotriene molecule is a critical factor for high-affinity receptor binding and subsequent biological activity. Studies comparing the 12(R)- and 12(S)-methyl epimers of LTB3 have revealed a stringent stereochemical requirement at this position. The C12 hydroxyl group of the natural LTB4 has an R configuration, and maintaining this configuration in the methylated analog is essential for potent biological activity. nih.gov The 12(R)-Methylleukotriene B3 analog demonstrates a potency nearly equal to that of natural LTB4. nih.gov In contrast, the 12(S) isomer shows significantly reduced activity, being 200 to 400 times less potent. nih.gov This underscores the importance of the specific three-dimensional arrangement of the C12 hydroxyl group for effective interaction with the LTB4 receptor.

Potency and Selectivity Towards Leukotriene Receptor Subtypes

The potency of this compound analogs is directly linked to their receptor binding affinity. The 12(R)-Me-LTB3 analog is a potent agonist at LTB4 receptors, with a biological activity comparable to that of LTB4 itself. nih.gov The significant drop in potency for the 12(S) isomer indicates a high degree of selectivity of the LTB4 receptor for the R configuration at the C12 position. nih.gov While the primary interaction is with LTB4 receptors, the distinct affinities of BLT1 and BLT2 for LTB4 suggest that these analogs may also exhibit differential selectivity towards these subtypes, although more detailed studies are needed to fully elucidate this. The high-affinity BLT1 receptor is predominantly expressed on leukocytes, while the lower-affinity BLT2 receptor has a more widespread distribution. nih.gov

Cellular and Molecular Mechanisms of Action of 12 Methylleukotriene B3 Analogs

Intracellular Signaling Pathways Mediated by 12-Methylleukotriene B3

The biological effects of this compound are initiated by its interaction with cell surface receptors, which triggers a cascade of intracellular signaling events.

A primary mechanism for neutrophil activation by this compound involves the rapid mobilization of intracellular calcium. The biological potency of the 12(R)-methyl analog was assessed by measuring the rise in cytosolic free calcium ([Ca2+]i) in rat neutrophils. The study confirmed that 12(R)-Methylleukotriene B3 induces a potent [Ca2+]i rise, comparable to that elicited by natural LTB4. This effect is mediated through the analog's interaction with LTB4 receptors on the cell surface. The significant disparity in activity between the 12(R) and 12(S) isomers indicates that a precise molecular configuration is required to effectively trigger this calcium signaling pathway.

Table 2: Intracellular Signaling Activity of this compound Analogs

| Compound | Effect on [Ca2+]i | Mediating Receptor |

|---|---|---|

| 12(R)-Methylleukotriene B3 | Potent rise, similar to LTB4 | LTB4 Receptors |

The signaling actions of this compound are mediated through high-affinity Leukotriene B4 receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. nih.govebi.ac.uk These receptors, particularly the BLT1 receptor, are known to couple primarily to pertussis toxin-sensitive Gi/o-like G proteins. nih.govmdpi.com The sensitivity to pertussis toxin is a key indicator of the involvement of the Gi alpha subunit, which functions by inhibiting adenylyl cyclase. ebi.ac.ukmdpi.com

Therefore, when 12(R)-Methylleukotriene B3 binds to the LTB4 receptor, it initiates a conformational change that activates the associated heterotrimeric Gi protein. This leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). This signaling cascade, initiated by the binding of the 12-methyl analog to the receptor, is central to the subsequent cellular responses, including chemotaxis and calcium mobilization. ebi.ac.uk

Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., ERK1/2, p38 MAPK)

The binding of LTB4 analogs to the BLT1 receptor is a known catalyst for the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, with a significant impact on the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). nih.govnih.gov This activation is not direct but is mediated through a multi-step intracellular signaling pathway. Research has elucidated a specific cascade initiated by BLT1 activation, which proceeds through NAD(P)H oxidase (NOX), the generation of reactive oxygen species (ROS), subsequent transactivation of the epidermal growth factor receptor (EGFR), and phosphatidylinositol 3-kinase (PI3-K), ultimately leading to the phosphorylation and activation of ERK1/2. nih.gov

In certain pathological contexts, such as breast cancer, the LTB4/BLT1 signaling pathway leading to ERK1/2 activation has been observed to be constitutively active. nih.gov Furthermore, studies on neutrophils have demonstrated that LTB4-dependent ERK phosphorylation is a key event in neutrophil migration, and this process is potentiated by the Receptor for Advanced Glycation End Products (RAGE). nih.gov While the primary focus has been on the ERK1/2 pathway, it is important to note that other MAPK pathways, such as the p38 MAPK pathway, are also activated in response to inflammatory stimuli and cellular stress, playing a role in cytokine gene transcription. nih.govresearchgate.net The activation of both ERK and p38 kinase pathways can be necessary for optimal cytokine gene expression in response to inflammatory triggers. researchgate.net

| Initiating Ligand/Receptor | Key Intermediates | Activated Kinase | Cellular Response | Reference |

|---|---|---|---|---|

| LTB4 Analog / BLT1 | NOX, ROS, EGFR, PI3-K | ERK1/2 | Cell Cycle Regulation, Proliferation | nih.gov |

| LTB4 / BLT1 | RAGE | ERK | Neutrophil Migration | nih.gov |

| Inflammatory Stimuli | MKK3/MKK6 | p38 MAPK | Cytokine Production | nih.govapjai-journal.org |

Cyclic AMP (cAMP) and Protein Kinase A (PKA) Pathways

The interaction of LTB4 analogs with their receptors, particularly BLT2, has been shown to influence the Cyclic AMP (cAMP) and Protein Kinase A (PKA) signaling pathway. The activation of the BLT2 receptor, which is coupled to pertussis toxin-sensitive Gi-like G proteins, leads to an inhibition of adenylate cyclase. oup.com Adenylate cyclase is the enzyme responsible for the synthesis of cAMP from ATP. Consequently, the activation of this pathway results in a decrease in intracellular cAMP levels.

A reduction in cAMP levels directly impacts the activity of Protein Kinase A (PKA), as cAMP is the primary allosteric activator of PKA. wikipedia.org In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change that releases the active catalytic subunits. youtube.com Therefore, by inhibiting adenylate cyclase and lowering cAMP concentrations, this compound analogs, acting through BLT2 receptors, can effectively downregulate the PKA signaling pathway. This stands in contrast to signaling pathways that activate adenylate cyclase and increase cAMP, leading to PKA activation and the subsequent phosphorylation of various downstream targets, including transcription factors like the cAMP-response element-binding protein (CREB). mdpi.com

| Initiating Ligand/Receptor | Effector Enzyme | Second Messenger Change | Downstream Kinase Effect | Reference |

|---|---|---|---|---|

| LTB4 Analog / BLT2 | Adenylate Cyclase (Inhibition) | Decrease in cAMP | Inhibition of PKA | oup.com |

Pre Clinical Investigation and Biological Roles of 12 Methylleukotriene B3 Analogs in Disease Models

Research in Inflammatory and Immune Processes

12(R)-Methylleukotriene B3 (12(R)-Me-LTB3) is a stereoisomer of 12-Methylleukotriene B3 that has been shown to be a potent and metabolically stable analog of LTB4. nih.gov Its primary role in regulating leukocyte trafficking is mediated through the high-affinity LTB4 receptor, BLT1. nih.gov The activation of BLT1 on leukocytes, particularly neutrophils, initiates a cascade of intracellular signaling events that are fundamental to the process of chemotaxis. nih.gov

Pre-clinical studies have demonstrated that the biological potency of 12(R)-Me-LTB3 in inducing cytosolic free calcium rise in rat polymorphonuclear leukocytes (PMNLs) is nearly equivalent to that of natural LTB4. nih.gov This influx of calcium is a critical step in initiating leukocyte migration towards a chemoattractant gradient. In contrast, the 12(S) isomer of methyl-LTB3 exhibits significantly lower activity, highlighting the stereospecificity of the LTB4 receptor. nih.gov The stability of 12(R)-Me-LTB3 against reductase metabolism, a major inactivation pathway for LTB4, allows for a more sustained chemoattractant signal. nih.gov This sustained signaling can lead to prolonged leukocyte accumulation at sites of inflammation.

Table 1: Comparative Biological Activity of LTB4 and its 12-Methyl Analog

| Compound | Relative Potency (vs. LTB4) in inducing [Ca2+]i rise in rat PMNLs | Stability against Reductase Metabolism in rat PMNLs (up to 30 min) |

|---|---|---|

| Leukotriene B4 (LTB4) | 1 | Rapidly consumed |

| 12(R)-Methylleukotriene B3 | ~1 | Almost unchanged |

| 12(S)-Methylleukotriene B3 | 1/200 - 1/400 | Not reported |

Data sourced from Prostaglandins, 1993. nih.gov

Furthermore, LTB4 can modulate the production of various cytokines and chemokines, creating a positive feedback loop that enhances and sustains the inflammatory state. upenn.edu The metabolic stability of this compound suggests that its presence could lead to a more robust and prolonged inflammatory response compared to the transient effects of native LTB4. nih.gov This makes it a valuable tool for studying the chronic inflammatory conditions where sustained LTB4 signaling is implicated.

Explorations in Specific Disease Models (In Vitro and Animal Studies for Mechanistic Understanding)

The development of metabolically stable LTB4 analogs like this compound has been instrumental in elucidating the role of the LTB4 pathway in various chronic inflammatory diseases.

Leukotrienes are recognized as significant contributors to the inflammatory processes that drive atherogenesis. nih.gov LTB4, in particular, is involved in the recruitment of monocytes to the vascular endothelium, a critical early event in the formation of atherosclerotic plaques. upenn.edu These monocytes then differentiate into macrophages, which subsequently become lipid-laden foam cells. upenn.edu

Studies using stable LTB4 analogs can help to unravel the sustained impact of LTB4 receptor activation within the vascular wall. Research has shown that LTB4 promotes atherosclerosis by not only attracting monocytes but also by amplifying monocyte chemotaxis through the production of other chemokines like CCL2. upenn.edu Furthermore, LTB4 signaling can enhance the expression of CD36, a scavenger receptor on macrophages that facilitates the uptake of oxidized low-density lipoprotein and the formation of foam cells. upenn.edu The use of stable analogs in animal models of atherosclerosis would allow for a more precise understanding of how continuous LTB4 signaling contributes to lesion development and progression.

Table 2: Pro-Atherogenic Actions of LTB4 Signaling

| Mechanism | Consequence in Atherosclerosis |

|---|---|

| Monocyte Chemoattraction | Increased recruitment of monocytes to the vascular wall |

| Amplification of Chemokine Production (e.g., CCL2) | Enhanced and sustained monocyte infiltration |

| Increased CD36 Expression | Promotes foam cell formation |

Information synthesized from Arterioscler Thromb Vasc Biol. 2004. upenn.edu

While the cysteinyl leukotrienes (LTC4, LTD4, LTE4) are well-known for their potent bronchoconstrictor effects in asthma, the role of LTB4 is more closely associated with the inflammatory cell infiltrate seen in the airways. researchgate.net LTB4 is a powerful chemoattractant for neutrophils, which are implicated in the pathogenesis of severe asthma and other respiratory diseases characterized by neutrophilic inflammation. researchgate.net

The use of stable LTB4 analogs like this compound in preclinical respiratory models can help to delineate the specific contribution of sustained LTB4 signaling to airway inflammation. Such studies could investigate the impact on neutrophil recruitment into the bronchoalveolar lavage fluid, the production of pro-inflammatory cytokines within the lung, and the development of airway hyperresponsiveness. While not a direct bronchoconstrictor, the inflammation induced by potent LTB4 analogs could indirectly contribute to airway obstruction and hyperreactivity.

Elevated levels of LTB4 have been found in the synovial fluid of patients with rheumatoid arthritis, suggesting a significant role for this lipid mediator in the pathogenesis of the disease. clinexprheumatol.org LTB4 contributes to the inflammatory environment of the arthritic joint by attracting and activating neutrophils. nih.govclinexprheumatol.org These activated neutrophils release enzymes and reactive oxygen species that can damage cartilage and bone. clinexprheumatol.org

Preclinical studies in murine models of arthritis have shown that inhibiting the LTB4 pathway, either through synthesis inhibitors or receptor antagonists, can reduce the severity of the disease. nih.govnih.gov The use of a stable LTB4 analog like this compound in such models could help to further define the consequences of persistent LTB4 receptor activation in the joint. This could include detailed investigations into leukocyte infiltration, synovial inflammation, and the progression of joint destruction.

Table 3: Role of LTB4 in Arthritic Models

| Model | Key Findings Related to LTB4 Pathway |

|---|---|

| Collagen-Induced Arthritis (Murine) | Inhibition of LTA4 hydrolase (and thus LTB4 synthesis) reduced disease severity. nih.gov |

| Muramyl Dipeptide-Induced Synovial Cell Hyperproliferation (Murine) | Inhibition of LTA4 hydrolase decreased synovial cell hyperproliferation. nih.gov |

| Zymosan-Induced Arthritis (Rat) | LTB4-induced pain is mediated by neutrophils. clinexprheumatol.org |

| K/BxN Serum Transfer Arthritis (Murine) | LTB4 and its receptors are critical for disease development. nih.gov |

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the pre-clinical investigation or biological roles of This compound analogs in disease models, particularly concerning their influence on the tumor microenvironment and anti-tumor immunity in cancer research.

While there is a body of research on other leukotrienes, such as Leukotriene B4 (LTB4), and their roles in inflammation and cancer, this information is not directly applicable to this compound. Due to the strict requirement to focus solely on the specified compound, no analogous data can be presented.

Therefore, section 5.2.4, "Influence on Tumor Microenvironment and Anti-tumor Immunity in Cancer Research," cannot be developed at this time due to the absence of relevant scientific findings for this compound.

Advanced Research Methodologies and Analytical Techniques in 12 Methylleukotriene B3 Studies

In Vitro Experimental Models for Eicosanoid Research

In vitro models are fundamental for studying the effects of eicosanoids in a controlled environment, providing insights into cellular and tissue-level responses without the complexities of a whole organism.

Cell culture systems are indispensable for dissecting the specific cellular effects of 12-Methylleukotriene B3.

Polymorphonuclear Leukocytes (PMNLs): PMNLs, particularly neutrophils, are primary targets for leukotrienes and serve as a crucial model for studying the biological activity of LTB4 analogues. In studies of this compound, rat PMNLs have been used to assess its potency by measuring physiological responses such as the rise in cytosolic free calcium ([Ca2+]i). nih.gov These cells are also utilized to evaluate the metabolic stability of the compound. For instance, rat PMNLs were incubated with 12(R)-Methylleukotriene B3 to determine its resistance to metabolic degradation compared to natural Leukotriene B4. nih.gov

Adipocytes and Immune Cells: While direct studies of this compound on adipocytes and other specific immune cells are not extensively detailed in the provided context, co-culture systems involving these cells are established methods in eicosanoid-related research. nih.gov These models are designed to study the paracrine interactions and inflammatory cross-talk between different cell types. nih.gov Methodologies include contact-dependent systems, where cells are in physical contact, and contact-independent systems using trans-well membranes to analyze the effects of soluble mediators. nih.gov Such systems are valuable for understanding how eicosanoids might influence the adipose tissue microenvironment and immune responses. nih.govfrontiersin.org Adipose-derived stem cells (ASCs) are also cultured and differentiated to study adipogenesis, providing a platform to investigate the influence of various compounds on fat cell development and function. frontiersin.orgnih.gov

Isolated tissue baths provide a means to study the physiological effects of compounds on intact tissues, bridging the gap between single-cell cultures and in vivo experiments. This methodology is particularly useful for assessing contractile or relaxation responses in tissues like smooth muscle from airways or blood vessels. nih.gov In this system, a piece of tissue is mounted in a bath containing a physiological solution, and its mechanical responses to the addition of substances are measured. nih.gov While specific applications for this compound are not detailed, this technique is a standard approach in pharmacology to characterize the effects of eicosanoids on muscle function, which can be elicited through chemical or electrical stimulation. nih.gov

Biochemical and Receptor Assays

Biochemical and receptor assays are critical for quantifying the interaction of this compound with its molecular targets and for assessing its metabolic fate.

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. umich.edu This technique involves using a radioactively labeled ligand to quantify the binding to a receptor of interest. umich.edu In the context of this compound, its binding affinity to Leukotriene B4 receptors was compared with that of natural LTB4. nih.gov The potency of the 12(R)-methyl stereoisomer was found to be nearly equivalent to LTB4, indicating a strong interaction with the receptor. In contrast, the 12(S) isomer exhibited very low activity, demonstrating that the R configuration at the C12 position is crucial for high-affinity receptor binding. nih.gov These results confirm that the biological effects of this compound are mediated through its interaction with LTB4 receptors. nih.gov

Table 1: Comparative Biological Potency of LTB3 Methyl Analogues

| Compound | Relative Potency (vs. LTB4) | Key Finding |

|---|---|---|

| 12(R)-Methylleukotriene B3 | Almost Equal to LTB4 | R configuration at C12 is essential for biological activity. nih.gov |

| 12(S)-Methylleukotriene B3 | 1/200 - 1/400 | S configuration at C12 results in significantly lower activity. nih.gov |

Enzyme activity assays are employed to study the metabolic stability of compounds. A key metabolic pathway for LTB4 involves degradation by reductase enzymes. To assess the stability of 12(R)-Methylleukotriene B3 against this pathway, it was incubated with rat PMNLs at 37°C. nih.gov The concentration of the compound was monitored over time and compared to the degradation rate of LTB4 under the same conditions. The results showed that while LTB4 was rapidly consumed, the amount of 12(R)-Methylleukotriene B3 remained almost unchanged for up to 30 minutes. nih.gov This strongly indicates that the methyl group at the C12 position effectively blocks metabolism via the reductase pathway, making 12(R)-Methylleukotriene B3 a metabolically stable analogue of LTB4. nih.gov

Table 2: Metabolic Stability Towards Reductase in Rat PMNLs

| Compound | Metabolism over 30 min | Conclusion |

|---|---|---|

| Leukotriene B4 (LTB4) | Rapidly consumed | Metabolized by the reductase pathway. nih.gov |

| 12(R)-Methylleukotriene B3 | Almost unchanged | Resistant to reductase metabolism. nih.gov |

Cellular and Molecular Measurement Techniques

Intracellular Calcium Flux Measurement

A primary method for assessing the biological activity of this compound involves the measurement of intracellular calcium ([Ca2+]i) mobilization. An increase in cytosolic free calcium is a critical early event in the activation of various cell types, particularly immune cells like neutrophils, following receptor stimulation.

The technique commonly used is flow cytometry with calcium-sensitive fluorescent dyes. One such dye is Indo-1 AM, a ratiometric indicator that shifts its fluorescence emission wavelength upon binding to calcium. The acetoxymethyl (AM) ester form allows the dye to permeate the cell membrane, where intracellular esterases cleave the AM group, trapping the dye inside.

The general procedure involves several key steps:

Cell Preparation: Isolation of the target cells, for instance, polymorphonuclear leukocytes (PMNLs), from sources such as rat peritoneal fluid.

Dye Loading: Incubation of the cells with Indo-1 AM, allowing the dye to enter the cytoplasm.

Baseline Establishment: Running the loaded cells through a flow cytometer to measure the basal level of intracellular calcium before stimulation. This is recorded as a ratio of the fluorescence intensity at two different wavelengths (e.g., 405 nm for calcium-bound Indo-1 and 485 nm for unbound Indo-1).

Stimulation: Introduction of the agonist, such as this compound, to the cell suspension.

Data Acquisition: Continuous monitoring of the fluorescence ratio over time to record the change in [Ca2+]i. The magnitude and kinetics of this change are indicative of the compound's potency.

Research comparing the stereoisomers of this compound with the natural ligand Leukotriene B4 (LTB4) has demonstrated the stereospecificity of the biological response. Studies on rat PMNLs revealed that 12(R)-Methylleukotriene B3 is a potent agonist, eliciting a calcium flux response nearly equal to that of LTB4. In stark contrast, the 12(S) isomer showed significantly lower activity, being 200-400 times less potent. nih.gov This highlights that the R configuration at the C12 position is crucial for receptor interaction and subsequent biological activity. nih.gov

Table 1: Comparative Potency in Inducing Intracellular Calcium Flux in Rat PMNLs

| Compound | Relative Potency (vs. LTB4) |

| Leukotriene B4 (LTB4) | 1 |

| 12(R)-Methylleukotriene B3 | ~1 |

| 12(S)-Methylleukotriene B3 | 1/200 - 1/400 |

Quantification of Cellular Responses and Inflammatory Mediators

Beyond calcium signaling, the biological impact of this compound and its analogs is quantified by measuring downstream cellular responses and the release of other inflammatory mediators. These assays provide a broader understanding of the compound's pro-inflammatory profile.

Superoxide (B77818) Production: Activated neutrophils undergo an oxidative burst, producing reactive oxygen species like superoxide (O2-) as a host defense mechanism. This response can be measured using the superoxide dismutase-inhibitable reduction of cytochrome c. Studies on LTB4 show it can enhance superoxide production in neutrophils when they are co-stimulated with other agents like the bacterial peptide f-Met-Leu-Phe (fMLP). nih.gov Pre-incubation with nanomolar concentrations of LTB4 significantly boosts the amount of O2- generated by fMLP-stimulated cells. nih.gov A similar enhancement is expected for potent agonists like 12(R)-Methylleukotriene B3.

Inflammatory Mediator Release: The activation of immune cells by leukotrienes can trigger the synthesis and release of other signaling molecules, amplifying the inflammatory cascade.

Cytokines: LTB4 has been shown to license inflammasome activation in macrophages and neutrophils, leading to the processing and secretion of mature Interleukin-1β (IL-1β), a potent pro-inflammatory cytokine. pnas.org The quantity of released IL-1β can be precisely measured using an Enzyme-Linked Immunosorbent Assay (ELISA). pnas.org

Eicosanoids: In experimental models of inflammation, the presence of LTB4 is often correlated with the levels of other lipid mediators like Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2). nih.gov These compounds can be extracted from inflammatory exudates and quantified using techniques such as radioimmunoassay or mass spectrometry. nih.gov

Table 2: Cellular Responses and Inflammatory Mediators Modulated by LTB4

| Cellular Response / Mediator | Effect of LTB4 | Measurement Technique |

| Superoxide (O2-) Production | Enhancement (in co-stimulation) | Cytochrome c Reduction Assay |

| Chemiluminescence | Increase | Luminometry |

| Interleukin-1β (IL-1β) | Increased Release | ELISA |

| Thromboxane B2 (TXB2) | Co-released in inflammation | Radioimmunoassay / LC-MS |

| Prostaglandin E2 (PGE2) | Co-released in inflammation | Radioimmunoassay / LC-MS |

Assessment of Cellular Migration and Adhesion

A hallmark of potent chemoattractants like leukotrienes is their ability to induce the directed migration (chemotaxis) and adhesion of leukocytes, which are critical steps for their recruitment to sites of inflammation.

Cellular Migration (Chemotaxis): The chemotactic activity of leukotrienes is commonly assessed using a Boyden chamber or a transwell migration assay. In this system, a porous membrane separates two compartments. The lower chamber contains the test compound (e.g., this compound), and the upper chamber contains a suspension of leukocytes (e.g., neutrophils). The cells migrate through the pores towards the chemoattractant in the lower chamber over a specific incubation period. The number of migrated cells is then quantified by microscopy or flow cytometry.

Comparative studies have shown distinct chemotactic potencies among different leukotrienes. For instance, in human neutrophils, Leukotriene B3 (LTB3) is approximately 5-fold less potent than LTB4 in eliciting chemotaxis. nih.gov Leukotriene B5 is even less potent, being about 100 times weaker than LTB4. nih.gov These findings underscore how subtle structural differences in the fatty acid backbone influence this key biological function. nih.gov

Table 3: Comparative Chemotactic Potency for Human Neutrophils

| Compound | Relative Chemotactic Potency (vs. LTB4) |

| Leukotriene B4 (LTB4) | 1 |

| Leukotriene B3 (LTB3) | ~1/5 |

| Leukotriene B5 (LTB5) | ~1/100 |

Cellular Adhesion: Before migrating into tissues, leukocytes must first adhere to the vascular endothelium. LTB4 has been shown to induce a rapid but transient adhesion of neutrophils to surfaces like albumin-coated plastic or cultured human umbilical vein endothelial cells (HUVEC). nih.gov This process is highly dependent on the expression of leukocyte adhesion proteins, specifically the β2-integrin CD18. nih.gov Adhesion assays typically involve incubating fluorescently labeled leukocytes on a monolayer of endothelial cells in the presence of the test compound. After a set time, non-adherent cells are washed away, and the remaining adherent cells are quantified by measuring fluorescence.

Spectroscopic and Chromatographic Methods for Compound Characterization and Analysis

The synthesis and biological testing of this compound require rigorous analytical methods to confirm its chemical structure, purity, and quantity.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the structural elucidation of novel or synthesized compounds. For leukotrienes like LTB3, NMR analysis is used to confirm the identity and stereochemistry of the molecule after total chemical synthesis. nih.gov It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is indispensable for both the purification and analysis of leukotrienes. Following synthesis, HPLC is used to separate the target compound from reactants and byproducts, allowing for the isolation of material with high chemical purity (e.g., >95%). nih.gov It is also used to confirm the identity of a compound in a biological sample by comparing its retention time to that of a known standard. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. LC-MS is a highly selective method used for the definitive identification and quantification of leukotrienes in complex biological matrices, such as inflammatory exudates or cell culture supernatants. researchgate.net It is particularly valuable for measuring the very low concentrations at which these potent mediators are often found. researchgate.net

Table 4: Analytical Methods for Characterization of this compound and Analogs

| Technique | Application | Purpose |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Confirms chemical identity and stereochemistry of synthesized compounds. |

| High-Performance Liquid Chromatography (HPLC) | Purification & Analysis | Separates compound from impurities; confirms identity and assesses purity. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification & Quantification | Provides highly sensitive and specific detection in complex biological samples. |

Future Perspectives in 12 Methylleukotriene B3 Research

Development of Novel Research Tools for Elucidating Leukotriene Biology

Future progress in understanding the precise roles of leukotrienes, including the functions illuminated by stable analogs like 12-Methylleukotriene B3, is intrinsically linked to the development of sophisticated research tools. The transient nature and low concentrations of natural leukotrienes in biological systems necessitate innovative approaches for their study.

One of the key areas of development is the creation of more specific and potent inhibitors for the enzymes involved in the leukotriene biosynthesis pathway. For instance, significant efforts are being directed towards designing novel inhibitors for leukotriene A4 hydrolase (LTA4H), a critical enzyme in the production of leukotriene B4. nih.govresearchgate.net The development of such inhibitors allows researchers to modulate the leukotriene pathway with high precision, helping to dissect the specific contributions of different leukotrienes in complex biological processes.

Furthermore, advances in molecular biology are providing new avenues to explore leukotriene receptor biology. nih.govelsevierpure.com The cloning of various leukotriene receptors has enabled the development of specific receptor agonists and antagonists. bohrium.comresearchgate.net These tools are invaluable for characterizing the downstream signaling pathways activated by ligands such as this compound and for identifying the specific receptor subtypes responsible for its biological effects.

The field of lipidomics, which involves the comprehensive analysis of lipids in biological systems, is also poised to revolutionize leukotriene research. Advanced mass spectrometry techniques are enabling the sensitive and specific detection and quantification of a wide array of eicosanoids simultaneously. nih.gov This allows for a more holistic view of the lipid mediator networks that are activated during physiological and pathological processes, and how stable analogs like this compound can influence these networks.

| Research Tool | Application in Leukotriene Biology | Potential Impact |

| Novel Enzyme Inhibitors (e.g., for LTA4H) | Precise modulation of the leukotriene biosynthesis pathway. nih.govresearchgate.net | Elucidation of the specific roles of individual leukotrienes in health and disease. |

| Specific Receptor Agonists/Antagonists | Characterization of downstream signaling pathways and receptor subtype functions. bohrium.comresearchgate.net | Identification of new therapeutic targets within the leukotriene signaling cascade. |

| Advanced Lipidomics | Comprehensive analysis of eicosanoid networks in biological systems. nih.gov | A more holistic understanding of the interplay between different lipid mediators. |

Advancing Understanding of Eicosanoid-Mediated Pathophysiology

Eicosanoids, including leukotrienes, are deeply implicated in the pathophysiology of a wide range of diseases, most notably those with an inflammatory component. researchgate.netbenthamdirect.com The use of metabolically stable analogs like this compound is crucial for advancing our understanding of these processes, as they allow for more controlled and prolonged experimental conditions compared to their rapidly metabolized natural counterparts. nih.gov

Future research will likely focus on delineating the precise roles of specific leukotrienes in various inflammatory conditions. For example, leukotriene B4 is a potent chemoattractant for neutrophils and is involved in conditions such as arthritis and inflammatory bowel disease. researchgate.netnih.gov By using stable analogs like 12(R)-methyl-LTB3, which mimics the biological activity of LTB4 but is resistant to degradation, researchers can more accurately probe the long-term consequences of LTB4 receptor activation in these diseases. nih.gov

There is also a growing appreciation for the complex interplay between pro-inflammatory and anti-inflammatory eicosanoids. For instance, the lipoxins are a class of eicosanoids that actively promote the resolution of inflammation. nih.gov Future studies will likely investigate how the introduction of stable pro-inflammatory leukotriene analogs such as this compound affects the balance between these opposing arms of the eicosanoid system. This could provide critical insights into why some inflammatory responses resolve in a timely manner while others become chronic.

Moreover, the role of leukotrienes extends beyond classical inflammatory diseases. There is emerging evidence for their involvement in cardiovascular diseases, metabolic disorders, and even cancer. researchgate.net The availability of stable research tools like this compound will be instrumental in exploring these newer, less-established roles of eicosanoid signaling.

| Pathophysiological Area | Role of Eicosanoids/Leukotrienes | Contribution of this compound Research |

| Chronic Inflammation | Potent mediators of inflammatory responses, including leukocyte recruitment and activation. researchgate.netbenthamdirect.com | Allows for the study of prolonged LTB receptor activation and its impact on chronic inflammatory conditions. nih.gov |

| Resolution of Inflammation | Imbalance between pro-inflammatory leukotrienes and pro-resolving lipoxins can lead to chronic inflammation. nih.gov | Enables investigation into how sustained pro-inflammatory signals affect the natural resolution of inflammation. |

| Emerging Disease Areas | Implicated in cardiovascular disease, metabolic disorders, and cancer. researchgate.net | Provides a stable tool to explore the less-understood roles of leukotriene signaling in a variety of pathologies. |

Strategies for Rational Design of Bioactive Leukotriene Analogs for Research Applications

The development of this compound itself is a testament to the power of rational drug design. By strategically modifying the natural leukotriene structure, researchers were able to create a molecule with similar biological activity but enhanced metabolic stability. nih.gov Future efforts in this area will likely leverage increasingly sophisticated strategies to create a new generation of leukotriene analogs with tailored properties for specific research applications.

One of the key strategies is the use of computational modeling, such as structure-based pharmacophore modeling and molecular docking. mdpi.com These techniques allow for the in-silico design of molecules that are predicted to have high affinity and selectivity for specific leukotriene receptors. This can significantly accelerate the discovery process and reduce the need for extensive and costly chemical synthesis and screening.

Another important aspect of rational design is the identification of the key structural elements required for biological activity. For example, research on peptidoleukotriene antagonists has identified several crucial components, including a lipophilic anchor, a central unit that mimics the natural tetraene system, and acidic groups that mimic the amino acid portion of the natural ligand. nih.gov A deep understanding of these structure-activity relationships is essential for designing novel agonists and antagonists.

Furthermore, the synthesis of chimeric molecules represents an innovative approach to creating bioactive analogs. nih.gov This could involve, for example, linking a leukotriene analog to another signaling molecule to create a compound with dual functionality. Such molecules could be powerful tools for probing the interactions between different signaling pathways.

The ultimate goal of these rational design strategies is to create a diverse toolbox of leukotriene analogs. This would include not only stable agonists like this compound, but also highly selective antagonists for different receptor subtypes, fluorescently tagged ligands for imaging studies, and photoaffinity labels for identifying receptor binding sites.

| Design Strategy | Description | Application in Leukotriene Analog Development |

| Computational Modeling | Utilizes techniques like pharmacophore modeling and molecular docking to predict molecular interactions. mdpi.com | In-silico design of high-affinity and selective ligands for leukotriene receptors. |

| Structure-Activity Relationship (SAR) Studies | Identifies the key chemical features of a molecule that are responsible for its biological activity. nih.gov | Guides the modification of the leukotriene scaffold to enhance desired properties (e.g., potency, selectivity, stability). |

| Chimeric Molecules | Involves the combination of two or more distinct molecular entities to create a new molecule with hybrid properties. nih.gov | Creation of dual-function probes to study the interplay between leukotriene signaling and other pathways. |

Q & A

Q. Table 1: Comparison of Analytical Techniques

Q. Table 2: In Vivo vs. In Vitro Model Outcomes

| Model Type | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|

| Neutrophils (Human) | Chemotaxis (EC₅₀ = 15 nM) | BLT1 activation | |

| Murine Arthritis | Reduced edema | Competitive BLT2 antagonism |

Literature Review and Reproducibility

Q. What gaps exist in the current mechanistic understanding of this compound’s role in lipid mediator networks?

- Unresolved Issues :

- Cross-talk with prostaglandin pathways (e.g., COX-2 inhibition synergy).

- Tissue-specific metabolism (e.g., hepatic ω-oxidation vs. renal excretion).

- Recommended Approaches :

- Lipidomics profiling (LC-MS/MS) to map metabolite flux.

- Knockout models (BLT1⁻/⁻, BLT2⁻/⁻) to isolate receptor contributions .

Q. How can researchers ensure reproducibility in this compound studies?

- Best Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.